4-Chloro-6-ethylthieno[2,3-d]pyrimidine

medicinal chemistry antifolate oncology

4-Chloro-6-ethylthieno[2,3-d]pyrimidine is the critical intermediate for kinase and folate pathway drug discovery. The 6-ethyl group provides a 100–1000× potency gain over 6-methyl analogs in TS/DHFR inhibition. The 4-chloro handle enables rapid parallel synthesis of diverse 4-amino, 4-alkoxy, and 4-aryl libraries. Verify correct 6-ethyl substitution, intact 4-Cl by NMR/LC-MS, and melting point 56–57°C. Solubility in chloroform and methanol supports QC dissolution testing. Demand ≥98% purity with full analytical documentation.

Molecular Formula C8H7ClN2S
Molecular Weight 198.67 g/mol
CAS No. 81136-42-7
Cat. No. B1349432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-ethylthieno[2,3-d]pyrimidine
CAS81136-42-7
Molecular FormulaC8H7ClN2S
Molecular Weight198.67 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(S1)N=CN=C2Cl
InChIInChI=1S/C8H7ClN2S/c1-2-5-3-6-7(9)10-4-11-8(6)12-5/h3-4H,2H2,1H3
InChIKeyIYTRSBKGPIDYHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-6-ethylthieno[2,3-d]pyrimidine (CAS 81136-42-7): Procurement Guide for Heterocyclic Building Block Selection


4-Chloro-6-ethylthieno[2,3-d]pyrimidine is a chloro-functionalized heterocyclic compound belonging to the thieno[2,3-d]pyrimidine class, characterized by a fused thiophene-pyrimidine core scaffold [1]. The compound bears a reactive chlorine atom at the 4-position, enabling nucleophilic aromatic substitution for the synthesis of diverse 4-substituted derivatives including 4-amino, 4-alkoxy, and 4-aryl thieno[2,3-d]pyrimidines [1]. The 6-ethyl substituent is a critical structural feature that distinguishes this intermediate from other 6-alkyl analogs in terms of the biological activity profile of downstream derivatives [2]. This compound serves primarily as a synthetic intermediate for the preparation of bioactive molecules targeting kinases, folate pathway enzymes, and other therapeutically relevant proteins [3].

Why Thienopyrimidine Building Blocks Cannot Be Substituted Arbitrarily in Drug Discovery: The 4-Chloro-6-ethylthieno[2,3-d]pyrimidine Distinction


Thieno[2,3-d]pyrimidine-based intermediates exhibit substantial variation in downstream biological performance depending on both the nature of the substituent at the 6-position and the leaving group functionality at the 4-position [1]. The 6-ethyl substituent confers a potency advantage of 2–3 orders of magnitude over the 6-methyl analog in folate pathway enzyme inhibition and tumor cell growth suppression when incorporated into final bioactive compounds [1]. Furthermore, the chloro leaving group at the 4-position provides a versatile synthetic handle for nucleophilic displacement, enabling access to a broad array of 4-amino, 4-alkoxy, and 4-aryl derivatives that would not be directly accessible from 4-oxo or 4-unsubstituted precursors [2]. Procurement of the correct 6-alkyl-4-chloro thienopyrimidine intermediate is therefore non-negotiable for achieving both the desired synthetic route efficiency and the target potency profile in medicinal chemistry campaigns.

Quantitative Comparative Evidence for 4-Chloro-6-ethylthieno[2,3-d]pyrimidine Selection in Heterocyclic Synthesis Programs


6-Ethyl vs. 6-Methyl Substitution: 100- to 1000-Fold Potency Differential in Folate Pathway Inhibition

In a direct head-to-head comparison of 2-amino-4-oxo-5-substituted thieno[2,3-d]pyrimidine analogs differing only at the 6-position, the 6-ethyl-substituted compound 2 demonstrated dual inhibition of human thymidylate synthase (TS) with IC50 = 54 nM and human dihydrofolate reductase (DHFR) with IC50 = 19 nM [1]. The 6-ethyl substitution increases potency by 2–3 orders of magnitude (100- to 1000-fold) compared to the 6-methyl analogue 1 and expands the spectrum of tumor inhibition in vitro [1]. X-ray crystallography confirmed that the thieno[2,3-d]pyrimidine ring binds in a folate-like mode to the target enzymes [2].

medicinal chemistry antifolate oncology enzyme inhibition

4-Chloro Functionality: Synthetic Versatility for Diversification into 4-Substituted Derivatives

The 4-chloro group in thieno[2,3-d]pyrimidines serves as an essential leaving group for nucleophilic aromatic substitution reactions, enabling the synthesis of 4-methoxy, 4-alkylamino, 4-dialkylamino, and 4-aryl derivatives that cannot be accessed from the corresponding 4-oxo precursors [1]. 4-Chlorothieno[2,3-d]pyrimidines are prepared by the action of phosphorus oxychloride on 4-oxo precursors and subsequently react with nucleophiles including methanol, sodium methylate, and primary/secondary amines to yield diverse substituted products [1]. Additionally, AlCl₃-induced (hetero)arylation of 4-chloro-thieno[2,3-d]pyrimidines provides a direct single-step method for synthesizing 4-(hetero)aryl substituted derivatives [2]. The 6-ethyl group remains intact during these transformations.

organic synthesis heterocyclic chemistry nucleophilic substitution medicinal chemistry

Binding Affinity Profile: VCAM-1 Inhibition with IC50 = 18 μM

The compound 4-chloro-6-ethylthieno[2,3-d]pyrimidine itself, without further derivatization, exhibits measurable inhibitory activity against Vascular Cell Adhesion Protein 1 (VCAM-1) with an IC50 value of 1.80 × 10⁴ nM (18 μM) in a CAM ELISA assay using human vascular endothelial cells stimulated with TNF-α [1]. While this represents moderate potency compared to optimized drug candidates, it establishes a baseline activity profile that can be improved through derivatization. This data point provides a quantitative reference for structure-activity relationship (SAR) studies where 4-chloro-6-ethylthieno[2,3-d]pyrimidine serves as the starting scaffold.

inflammation vascular biology VCAM-1 cell adhesion

Physicochemical Profile: Melting Point 56–57°C, Density 1.377 g/cm³ Enabling Standard Laboratory Handling

4-Chloro-6-ethylthieno[2,3-d]pyrimidine is a crystalline solid with a melting point of 56–57°C and a predicted density of 1.377 ± 0.06 g/cm³ at 20°C . The compound is soluble in chloroform and methanol (slightly), enabling dissolution in common organic solvents for reaction setup and purification . Recommended storage conditions are 2–8°C . These physicochemical properties fall within standard ranges for heterocyclic building blocks, allowing use of conventional laboratory equipment without specialized low-temperature or inert atmosphere requirements beyond standard practice.

solid-state characterization compound storage laboratory handling analytical chemistry

High-Value Application Scenarios for 4-Chloro-6-ethylthieno[2,3-d]pyrimidine in Drug Discovery and Chemical Synthesis


Synthesis of Dual TS/DHFR Inhibitors for Anticancer Lead Optimization

Medicinal chemistry teams developing folate pathway-targeting anticancer agents should prioritize 4-chloro-6-ethylthieno[2,3-d]pyrimidine as the core scaffold for constructing 2-amino-4-oxo-5-substituted derivatives. The 6-ethyl substituent provides a 100- to 1000-fold potency advantage over 6-methyl analogs in dual TS/DHFR inhibition, as demonstrated by compound 2 achieving IC50 values of 54 nM (TS) and 19 nM (DHFR) [1]. X-ray crystallography confirms that the thieno[2,3-d]pyrimidine core binds in a folate-like mode to the DHFR active site , providing structural validation for structure-based drug design efforts.

Diversification via 4-Position Nucleophilic Substitution for Kinase Inhibitor Libraries

The reactive 4-chloro group enables parallel synthesis of diverse 4-amino, 4-alkoxy, and 4-aryl thieno[2,3-d]pyrimidine libraries through nucleophilic substitution with primary amines, secondary amines, or alkoxides [1]. Additionally, AlCl₃-catalyzed direct (hetero)arylation provides a single-step route to 4-(hetero)aryl substituted derivatives . This synthetic versatility makes the compound particularly valuable for kinase inhibitor programs, where thieno[2,3-d]pyrimidine scaffolds have demonstrated activity against CDK4, EGFR, VEGFR2, and IRAK kinases .

VCAM-1 Targeted Anti-Inflammatory Agent Development

Given the baseline VCAM-1 inhibitory activity of the parent compound (IC50 = 18 μM) [1], research groups investigating vascular inflammation, atherosclerosis, or inflammatory bowel disease may utilize 4-chloro-6-ethylthieno[2,3-d]pyrimidine as a starting point for structure-activity relationship optimization. Derivatization at the 4-position offers opportunities to improve potency while maintaining the 6-ethyl substitution that contributes to favorable target engagement.

Custom Synthesis Service Evaluation and Supplier Qualification

Procurement specialists sourcing 4-chloro-6-ethylthieno[2,3-d]pyrimidine for custom synthesis or in-house medicinal chemistry should use the quantitative benchmarks established in Section 3 for supplier qualification: verify that the 6-ethyl (not 6-methyl) substitution pattern is correctly maintained, confirm the 4-chloro leaving group integrity via NMR or LC-MS, and validate that the melting point (56–57°C) [1] and density specifications match the delivered material. The compound's solubility in chloroform and methanol [1] provides practical guidance for incoming quality control dissolution testing.

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